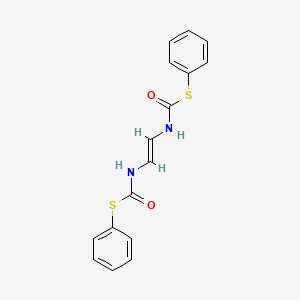

Diphenyl vinylenebis(thiocarbamate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

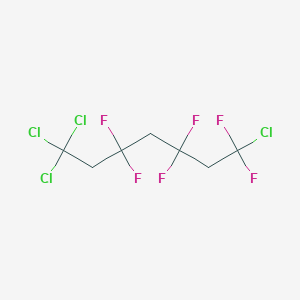

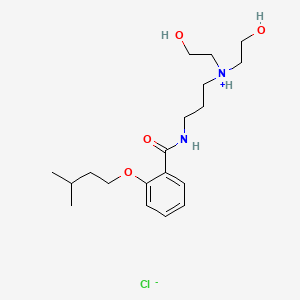

Diphenyl vinylenebis(thiocarbamate) is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, medicine, and industry. Diphenyl vinylenebis(thiocarbamate) is particularly notable for its unique chemical structure and properties, which make it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenyl vinylenebis(thiocarbamate) can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method is highly efficient, mild, and does not require a catalyst, making it an atom-economic process for producing S-alkyl thiocarbamates . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which provides functionalized dithiocarbamates in very good yields .

Industrial Production Methods: Industrial production of diphenyl vinylenebis(thiocarbamate) typically involves the reaction of amines with carbon disulfide in the presence of alkyl halides under solvent-free conditions. This method is scalable and cost-effective, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Diphenyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiocarbamate moiety, which is highly reactive and can readily chelate with heavy metals .

Common Reagents and Conditions: Common reagents used in the reactions of diphenyl vinylenebis(thiocarbamate) include oxidizing agents, reducing agents, and alkyl halides. The reaction conditions typically involve mild temperatures and the absence of catalysts, making the processes efficient and environmentally friendly .

Major Products Formed: The major products formed from the reactions of diphenyl vinylenebis(thiocarbamate) include various S-alkyl thiocarbamates and dithiocarbamates. These products are valuable intermediates in the synthesis of other organosulfur compounds and have applications in agriculture and medicine .

Wissenschaftliche Forschungsanwendungen

Diphenyl vinylenebis(thiocarbamate) has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organosulfur compounds. In biology, it is studied for its potential as a neurotoxic, teratogenic, and cytotoxic agent due to its reactivity with sulfhydryl groups of proteins . In medicine, it is explored for its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders . In industry, it is used as a fungicide and pesticide due to its broad-spectrum activity against plant pathogens .

Wirkmechanismus

The mechanism of action of diphenyl vinylenebis(thiocarbamate) involves the inhibition of metal-dependent and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects. This inhibition is achieved through the compound’s ability to chelate heavy metals and react with thiol groups, disrupting essential biological processes . The molecular targets and pathways involved include the inhibition of enzymes such as acetylcholinesterase and glucose-6-phosphatase, which are critical for cellular function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to diphenyl vinylenebis(thiocarbamate) include other thiocarbamates such as ethylenethiourea, propylenethiourea, and various dithiocarbamates like thiram, ferbam, and ziram .

Uniqueness: What sets diphenyl vinylenebis(thiocarbamate) apart from other similar compounds is its unique chemical structure, which allows for a broader range of applications and higher reactivity. Its ability to form stable complexes with heavy metals and its high reactivity with thiol groups make it a valuable compound for both scientific research and industrial applications .

Eigenschaften

CAS-Nummer |

73622-81-8 |

|---|---|

Molekularformel |

C16H14N2O2S2 |

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

S-phenyl N-[(E)-2-(phenylsulfanylcarbonylamino)ethenyl]carbamothioate |

InChI |

InChI=1S/C16H14N2O2S2/c19-15(21-13-7-3-1-4-8-13)17-11-12-18-16(20)22-14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+ |

InChI-Schlüssel |

XIJXERNHQWFQAW-VAWYXSNFSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)SC(=O)N/C=C/NC(=O)SC2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)SC(=O)NC=CNC(=O)SC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

phosphanium bromide](/img/structure/B14452939.png)

![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)

![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)

![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)